1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine is a chemical compound that belongs to the class of aminopyrimidines. This compound is characterized by a pyrimidine ring substituted with a propan-2-yl group at the 6-position and a piperidin-3-amine group at the 1-position. Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Substitution at the 6-Position:
Formation of Piperidin-3-amine: The piperidin-3-amine moiety can be synthesized through the reduction of piperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the 6-(Propan-2-yl)pyrimidine with piperidin-3-amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde functionalities to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as enzyme inhibition and receptor modulation.
Biological Studies: It serves as a tool compound for studying biological pathways and mechanisms, particularly those involving aminopyrimidines.
Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): This compound is related to minoxidil and is used in hair growth treatments.
Uniqueness
1-(6-isopropylpyrimidin-4-yl)piperidin-3-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidin-3-amine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
1248382-59-3 |
---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(6-propan-2-ylpyrimidin-4-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-9(2)11-6-12(15-8-14-11)16-5-3-4-10(13)7-16/h6,8-10H,3-5,7,13H2,1-2H3 |
InChI Key |
GTSPDGPKCLPIIU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NC=N1)N2CCCC(C2)N |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.